

# 5-Bromo-2,4-difluoroaniline chemical properties

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## Compound of Interest

Compound Name: **5-Bromo-2,4-difluoroaniline**

Cat. No.: **B1273227**

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An In-depth Technical Guide to **5-Bromo-2,4-difluoroaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **5-Bromo-2,4-difluoroaniline** (CAS No: 452-92-6). This halogenated aniline derivative is a crucial building block in the pharmaceutical and agrochemical industries, valued for its unique structural and reactive characteristics.

## Core Chemical and Physical Properties

**5-Bromo-2,4-difluoroaniline** is a white to off-white crystalline solid.[1][2][3] Its structure, featuring an aniline core with a bromine atom at the 5-position and fluorine atoms at the 2- and 4-positions, confers distinct reactivity.[1] The strategic placement of these electron-withdrawing groups makes it a versatile intermediate for a variety of chemical transformations.[1]

Table 1: Physicochemical Properties of **5-Bromo-2,4-difluoroaniline**

Property	Value	Reference(s)
CAS Number	<b>452-92-6</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>2</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	208.00 g/mol	<a href="#">[2]</a>
Appearance	White to off-white/brown crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	25-29 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	223 °C	<a href="#">[2]</a>
Density	1.788 g/cm <sup>3</sup>	<a href="#">[2]</a>
pKa	2.19 ± 0.10 (Predicted)	<a href="#">[2]</a>

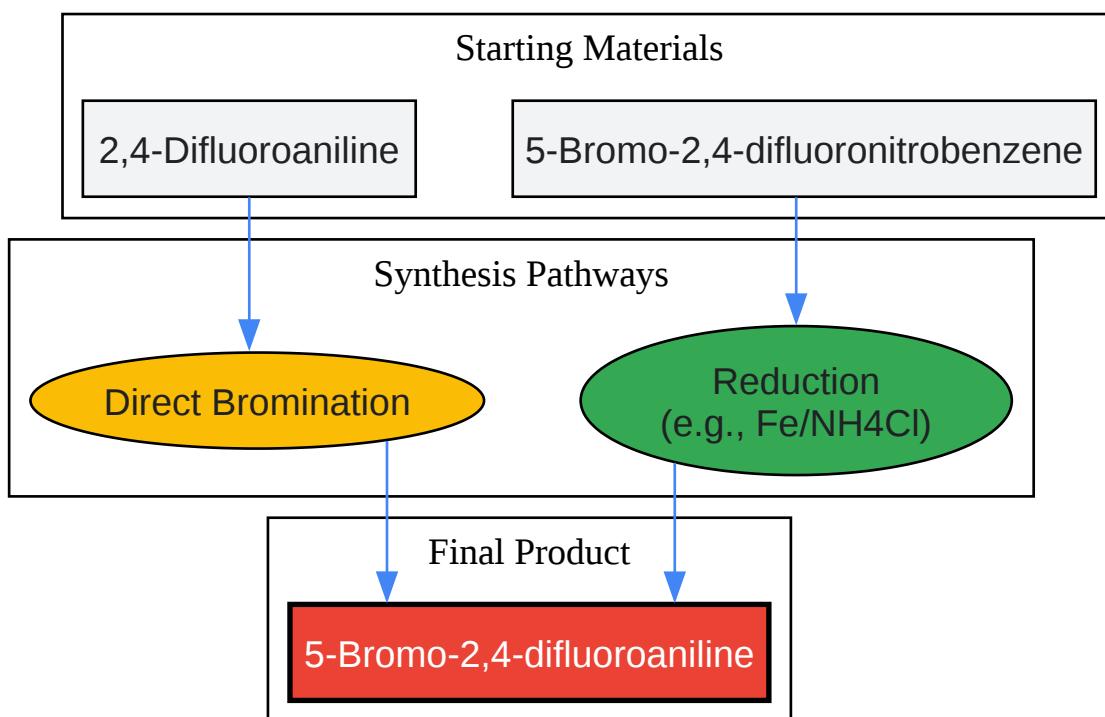
| Storage Temperature | 2-8°C |[\[2\]](#) |

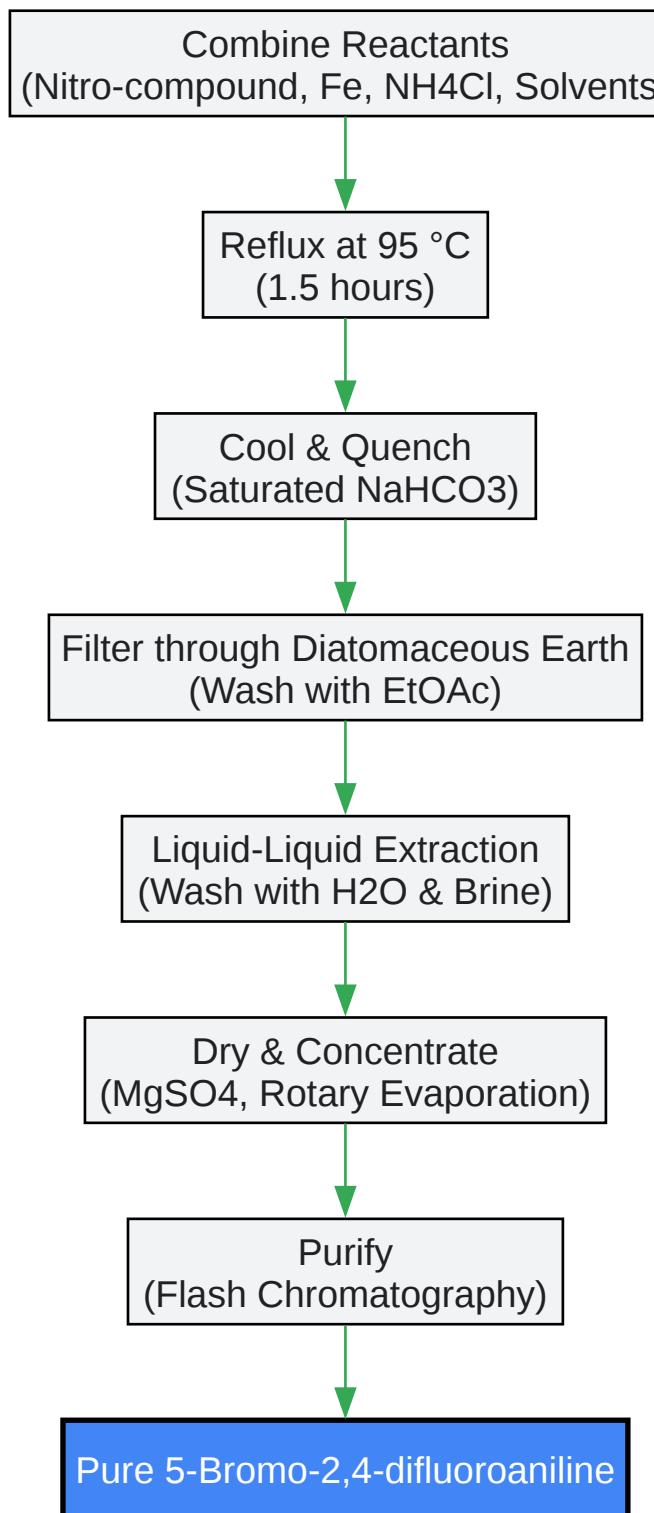
## Reactivity and Synthesis

The chemical behavior of **5-Bromo-2,4-difluoroaniline** is dictated by its trifunctional nature: the aniline amine group, the aryl bromide, and the two aryl fluorides.

- **Aryl Bromide:** The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[\[7\]](#) This allows for the efficient formation of carbon-carbon bonds, enabling the introduction of diverse molecular fragments.[\[4\]](#)[\[7\]](#)
- **Aniline Moiety:** The primary amine group can act as a nucleophile or be transformed into other functional groups, providing a handle for further molecular elaboration.[\[8\]](#)
- **Fluoro Substituents:** The electron-withdrawing fluorine atoms influence the electronic distribution of the aromatic ring, enhancing its stability and modulating the reactivity of the other sites.[\[4\]](#)[\[7\]](#) They can also participate in nucleophilic aromatic substitution reactions under specific conditions.[\[9\]](#)

A common and established method for the synthesis of **5-Bromo-2,4-difluoroaniline** involves the reduction of its nitro precursor, 5-bromo-2,4-difluoronitrobenzene.[2][3] Another potential route is the direct bromination of 2,4-difluoroaniline.[1]



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